molecular formula C12H16ClN3S B8306575 N-(4-chlorophenyl)-3-methylpiperazine-1-carbothioamide

N-(4-chlorophenyl)-3-methylpiperazine-1-carbothioamide

Cat. No.: B8306575
M. Wt: 269.79 g/mol
InChI Key: PPNNBSXLAJVNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-methylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C12H16ClN3S and its molecular weight is 269.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN3S

Molecular Weight

269.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C12H16ClN3S/c1-9-8-16(7-6-14-9)12(17)15-11-4-2-10(13)3-5-11/h2-5,9,14H,6-8H2,1H3,(H,15,17)

InChI Key

PPNNBSXLAJVNOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chlorophenyl isothiocyanate (8.0 g, 47.17 mmol) in dichloromethane (250 mL) was added dropwise over 30 minutes to an ice cooled solution of 2-methylpiperazine (9.45 g, 94.33 mmol) in dichloromethane (250 mL). Once the addition was complete, the reaction was stirred at room temperature for an hour. The reaction was then washed with water (3×), dried over MgSO4 and concentrated under reduced pressure, to give the title compound as a white solid, 11.8 g.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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